molecular formula C9H18N3O4P B7771245 Tris(2-carbamoylethyl)phosphine oxide CAS No. 4116-00-1

Tris(2-carbamoylethyl)phosphine oxide

Cat. No.: B7771245
CAS No.: 4116-00-1
M. Wt: 263.23 g/mol
InChI Key: RTPJQJWHYUSMRD-UHFFFAOYSA-N
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Description

Tris(2-carbamoylethyl)phosphine oxide is a chemical compound with the molecular formula C9H18N3O4P and a molecular weight of 263.235 g/mol It is known for its unique structure, which includes three carbamoylethyl groups attached to a central phosphine oxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2-carbamoylethyl)phosphine oxide typically involves the reaction of tris(2-chloroethyl)phosphine oxide with urea under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by carbamoylethyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tris(2-carbamoylethyl)phosphine oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield phosphine oxide derivatives, while reduction reactions produce phosphine derivatives. Substitution reactions result in the formation of various substituted phosphine oxides .

Scientific Research Applications

Tris(2-carbamoylethyl)phosphine oxide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Tris(2-carbamoylethyl)phosphine oxide involves its ability to interact with various molecular targets and pathways. The compound can act as a reducing agent, facilitating the reduction of disulfide bonds in proteins and other biomolecules. This property makes it useful in biochemical studies and therapeutic applications. The molecular targets of this compound include enzymes, proteins, and other cellular components involved in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Tris(2-carbamoylethyl)phosphine oxide include:

Uniqueness

This compound is unique due to its specific structure and the presence of carbamoylethyl groups, which impart distinct chemical properties. Unlike other phosphine oxides, it exhibits enhanced stability and reactivity, making it suitable for a broader range of applications in scientific research and industry .

Properties

IUPAC Name

3-bis(3-amino-3-oxopropyl)phosphorylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N3O4P/c10-7(13)1-4-17(16,5-2-8(11)14)6-3-9(12)15/h1-6H2,(H2,10,13)(H2,11,14)(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPJQJWHYUSMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(=O)(CCC(=O)N)CCC(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N3O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063310
Record name Propanamide, 3,3',3''-phosphinylidynetris-
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Molecular Weight

263.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4116-00-1
Record name 3,3′,3′′-Phosphinylidynetris[propanamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4116-00-1
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Record name Propanamide, 3,3',3''-phosphinylidynetris-
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Record name Tris(2-carbamoylethyl)phosphine oxide
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Record name Propanamide, 3,3',3''-phosphinylidynetris-
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Record name Propanamide, 3,3',3''-phosphinylidynetris-
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Record name 3,3',3''-phosphinylidynetrispropionamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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